molecular formula C6H13ClN4 B2812063 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride CAS No. 1909326-22-2

3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

Cat. No.: B2812063
CAS No.: 1909326-22-2
M. Wt: 176.65
InChI Key: QAODLQFQYPWCFW-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride (CAS: 1909326-22-2) is a specialized organic compound with a molecular weight of 176.65 g/mol and a purity ≥95% . Its structure comprises a 1,2,4-triazole ring substituted with a methyl group at the 1-position and a propylamine chain at the 3-position, forming a hydrochloride salt. This configuration confers unique reactivity and solubility, making it valuable in pharmaceutical and agrochemical research. The compound is utilized as a building block for drug candidates targeting diverse therapeutic areas, including enzyme inhibition and antimicrobial agents .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methyl-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.ClH/c1-10-5-8-6(9-10)3-2-4-7;/h5H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAODLQFQYPWCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909326-22-2
Record name 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride typically involves the cyclization of appropriate precursorsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis to improve reaction yields and reduce reaction times. This approach involves the use of microwave irradiation to accelerate the cyclization and substitution reactions, resulting in higher purity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted triazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

Antifungal and Anticancer Activity

The triazole moiety present in the compound is known for its antifungal properties. Research indicates that derivatives of triazoles can exhibit significant cytotoxicity against various cancer cell lines, making them candidates for further pharmacological development. The compound's ability to interact with biological macromolecules enhances its therapeutic potential in treating infections and cancer .

Case Study: Antifungal Efficacy

A study demonstrated that compounds similar to 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride showed effectiveness against Candida species. The mechanism involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .

Compound Fungal Strain Inhibition Zone (mm)
Triazole ACandida albicans20
Triazole BAspergillus niger18
Target CompoundCandida glabrata22

Agricultural Applications

Plant Growth Regulation

The compound has potential as a plant growth regulator due to its ability to modulate plant hormone levels. Triazoles are known to affect gibberellin biosynthesis, which plays a crucial role in plant growth and development.

Case Study: Effect on Crop Yield

A field trial was conducted on wheat crops treated with this compound. Results indicated an increase in yield by approximately 15% compared to untreated controls.

Treatment Yield (kg/ha) Control (kg/ha)
Treated with Triazole35003040

Material Science Applications

Polymer Composites

The incorporation of triazole compounds into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique structure of the triazole ring allows for better interaction with polymer chains.

Case Study: Thermal Stability

Research on polymer composites containing triazole derivatives showed improved thermal stability compared to traditional polymers. Differential scanning calorimetry (DSC) analysis indicated a significant increase in thermal degradation temperature.

Composite Material Degradation Temperature (°C)
Polymer A250
Polymer A + Triazole Compound290

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound is known to target pathways involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

The structural and functional nuances of 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride are highlighted through comparisons with analogous triazole and heterocyclic derivatives. Key distinctions include triazole ring substitution patterns, substituent groups, and physicochemical properties, which influence applications in drug discovery and chemical synthesis.

Structural Analogues of 1,2,4-Triazole Derivatives

Positional Isomerism in Triazole Substitution

  • 3-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride (CID 56828132): Structural difference: Methyl group at the triazole 5-position vs. 1-position in the target compound. Molecular formula: C₆H₁₂N₄ vs. C₆H₁₁ClN₄ for the target compound.

Substitution with Functional Groups

  • 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Replaces the propylamine group with an amide, enhancing hydrogen-bonding capacity and altering solubility. Applications: Studied for tautomerism and as intermediates in bioactive molecule synthesis . Example: N-phenyl-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide (5j), synthesized via succinimide intermediates .
Heterocyclic Analogues with Different Ring Systems

1,2,3-Triazole Derivatives

  • Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h) :
    • Features a 1,2,3-triazole ring with a phenyl substituent and dimethylamine group.
    • Applications: Primarily used in click chemistry due to the 1,2,3-triazole's reactivity .
    • Key ¹H-NMR δ 7.95 (s, NCH=C), 2.34 (s, NMe₂) .

Tetrazine and Oxadiazole Derivatives

  • 3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride (5a): Tetrazine ring replaces triazole, enabling inverse electron-demand Diels-Alder reactions for bioconjugation . Applications: Pre-targeting imaging agents in PET .
  • SLF108185117 (3-(3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride) :
    • Oxadiazole ring enhances lipophilicity, suitable for membrane-targeting therapeutics .
Physicochemical and Pharmacological Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications Reference
Target compound 1,2,4-Triazole 1-Me, 3-propylamine·HCl 176.65 Pharmaceuticals, agrochemicals
3-(5-Me-1H-1,2,4-triazol-3-yl)propan-1-amine·HCl 1,2,4-Triazole 5-Me, 3-propylamine·HCl 176.65 Structural isomer studies
Dimethyl(1-Ph-1H-1,2,3-triazol-4-ylmethyl)amine 1,2,3-Triazole 4-Ph, CH₂NMe₂ 229.29 Click chemistry
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide 1,2,4-Triazole 5-NH₂, 3-propanamide ~180 Tautomerism probes
SLF108185117 1,2,4-Oxadiazole 4-decylphenyl, propylamine·HCl 415.97 Membrane-targeting agents

Key Observations :

  • Triazole vs. Tetrazine/Oxadiazole : Triazoles (1,2,4 or 1,2,3) offer tunable electronic properties for drug-receptor interactions, while tetrazines and oxadiazoles are leveraged for bioorthogonal chemistry or lipid solubility .
  • Amine vs. Amide : The hydrochloride salt in the target compound enhances water solubility compared to neutral amides, favoring bioavailability in drug formulations .
  • Substituent Position : Methyl at the triazole 1-position (target) vs. 5-position (CID 56828132) alters steric hindrance and electronic effects, impacting binding to enzymatic active sites .

Biological Activity

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities. It belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial and antifungal activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₁₂N₄·HCl
  • Molecular Weight : 176.65 g/mol
  • CAS Number : 1909326-22-2
  • Physical Form : Powder
  • Purity : ≥95%

Structural Representation

The compound's structure can be represented as follows:

H2NCH2CH2C(N(H)C3H4N4)HCl\text{H}_2N-\text{CH}_2-\text{CH}_2-\text{C}(\text{N}(\text{H})-\text{C}_3\text{H}_4\text{N}_4)\cdot \text{HCl}

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluated various triazole compounds for their effectiveness against different bacterial strains. The results showed that certain derivatives demonstrated notable activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Enterococcus faecalis16 µg/mL

This data suggests that this compound exhibits moderate antimicrobial activity.

Case Studies

A case study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various triazole derivatives, including our compound of interest. The study found that modifications to the triazole ring significantly affected biological activity. Specifically, the introduction of different substituents on the triazole ring enhanced antibacterial efficacy against resistant strains.

Key Findings:

  • Synthesis Pathways : Two synthetic pathways were established for creating N-substituted triazoles.
  • Biological Evaluation : Compounds were screened against a panel of pathogens, with some exhibiting MIC values comparable to established antibiotics.
  • Structure–Activity Relationship (SAR) : Variations in substituents on the triazole ring led to changes in potency and spectrum of activity.

Q & A

Q. Critical Parameters :

StepTemperature (°C)SolventCatalystYield (%)
Cyclization80–100EthanolHCl60–75
Alkylation25–40DMFK₂CO₃70–85
Amine Coupling50–70THFNaBH₄50–65

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the methyl group (δ 3.8–4.0 ppm, singlet) and propylamine chain (δ 2.6–3.2 ppm, multiplet) confirm regiochemistry .
    • ¹³C NMR : Triazole carbons appear at δ 145–155 ppm, while the methyl group resonates at δ 35–40 ppm .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 185.1 (calculated for C₇H₁₃N₄⁺) .
  • Elemental Analysis : Confirms Cl⁻ content (~17% for hydrochloride salt) .

Validation : Cross-check with computational methods (DFT for NMR chemical shifts) resolves ambiguities .

Basic: How can tautomeric behavior in the triazole ring affect experimental outcomes?

Answer:
The 1,2,4-triazole ring exhibits tautomerism between 1H- and 4H- forms, influencing reactivity and spectral data.

  • Detection : Use variable-temperature ¹H NMR (VT-NMR) in DMSO-d₆ to observe dynamic exchange .
  • Stabilization : Acidic conditions favor the 1H-tautomer, while basic media promote the 4H-form .

Implications : Incorrect tautomer assignment may lead to misinterpretation of reaction mechanisms or binding studies.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

  • Crystallization : Grow single crystals via slow evaporation in ethanol/water (1:1) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with SHELXL for refinement .
  • Key Metrics :
    • Bond lengths (C-N: 1.31–1.35 Å) confirm triazole geometry.
    • Torsion angles (C3-N2-C1-C2) validate propylamine chain conformation .

Challenges : Hydrochloride salts often form hydrates; use low-temperature (100 K) data collection to mitigate disorder .

Advanced: How to interpret contradictory spectroscopic data (e.g., unexpected NMR splitting)?

Answer:
Contradictions may arise from dynamic processes (tautomerism, rotamerism) or impurities.

  • Dynamic NMR : Perform 2D EXSY experiments to detect exchange between conformers .
  • Decoupling Experiments : Irradiate adjacent protons to simplify splitting patterns .
  • High-Resolution MS : Rule out isotopic or adduct interference .

Case Study : A doublet for NH₂ protons (δ 5.5 ppm) may split into a broad singlet due to solvent exchange; use D₂O shake to confirm .

Advanced: What strategies enable regioselective functionalization of the triazole ring?

Answer:

  • Electrophilic Substitution : Use directing groups (e.g., methyl at 1-position) to favor C5 functionalization .
  • Cross-Coupling : Suzuki-Miyaura reactions at C3 require Pd catalysts and aryl boronic acids .
  • Protection/Deprotection : Temporarily block the amine group with Boc to prevent side reactions during alkylation .

Q. Example :

Reaction TypeConditionsRegioselectivity
NitrationHNO₃/H₂SO₄, 0°CC5-nitro derivative (95%)
BrominationNBS, AIBN, CCl₄C5-bromo product (88%)

Advanced: How to analyze interactions between this compound and biological targets (e.g., enzymes)?

Answer:

  • Docking Studies : Use AutoDock Vina with triazole as a hydrogen-bond acceptor .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) to S1P receptors or kinases .
  • SAR Analysis : Compare with analogues (e.g., oxadiazole derivatives) to identify critical pharmacophores .

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